3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a base . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The compound may also modulate the activity of enzymes by acting as a competitive or non-competitive inhibitor, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-Fluoro-3-(methoxymethyl)pyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:
3-Fluoropyrrolidine hydrochloride: This compound lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.
3-(Methoxymethyl)pyrrolidine hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
The presence of both the fluorine and methoxymethyl groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .
Properties
IUPAC Name |
3-fluoro-3-(methoxymethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-5-6(7)2-3-8-4-6;/h8H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFALFHRJSITBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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